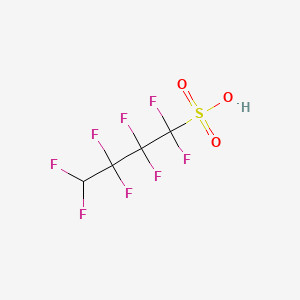

1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid

Descripción

1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid is a perfluorinated sulfonic acid (PFSA) characterized by a fully fluorinated butane backbone and a sulfonic acid (-SO₃H) group at the 1-position. This compound is part of a broader class of per- and polyfluoroalkyl substances (PFAS), which are known for their chemical stability, thermal resistance, and surfactant properties.

The synthesis of derivatives containing this compound, such as trans-2-benzoyl-4-(4-chloro-1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonyl)-3-(4-methylphenyl)-5-phenyl-2,3-dihydrofuran, involves silica gel chromatography with hexane/ether eluents, yielding solids with melting points ranging from 96–135°C . Spectroscopic analyses (¹H NMR, ¹⁹F NMR, IR, MS) confirm the presence of the octafluorobutane-sulfonyl moiety, with characteristic fluorine chemical shifts between δ -68.3 and -120.4 .

Propiedades

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8O3S/c5-1(6)2(7,8)3(9,10)4(11,12)16(13,14)15/h1H,(H,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWCWKUZICRKOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880949 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70259-86-8 | |

| Record name | 1,1,2,2,3,3,4,4-Octafluoro-1-butanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70259-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070259868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3,4,4-octafluorobutane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.722 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid can be synthesized through several methods. One common approach involves the reaction of 1,1,2,2,3,3,4,4-octafluorobutane with a sulfonating agent, such as sulfur trioxide or chlorosulfonic acid, under controlled conditions. The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.

Industrial Production Methods: In industrial settings, the production of 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid often involves large-scale sulfonation reactors where the reactants are continuously fed and the product is collected and purified. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The sulfonic acid group can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form sulfonate esters or other oxidized derivatives.

Reduction Reactions: Reduction of the sulfonic acid group can lead to the formation of sulfinate or thiol derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

Substitution Reactions: Sulfonate esters, sulfonamides, and other substituted derivatives.

Oxidation Reactions: Sulfonate esters and oxidized derivatives.

Reduction Reactions: Sulfinate and thiol derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid serves as a reactive intermediate in the synthesis of more complex fluorinated compounds. Its sulfonic acid group can participate in nucleophilic substitution reactions, making it useful for creating fluorinated polymers and other materials .

Due to its strong hydrophobic properties imparted by the fluorinated carbon chain, octafluorobutane-1-sulfonic acid is utilized in surface treatment applications . It can modify surfaces to enhance water and oil repellency in textiles and coatings. This application is particularly valuable in the manufacturing of outdoor fabrics and protective gear .

Electrolytes in Fuel Cells

Research indicates that fluorinated sulfonic acids can serve as effective proton exchange membranes (PEMs) in fuel cells. The presence of the sulfonic acid group facilitates proton conduction while maintaining chemical stability under operational conditions. This application is critical for improving the efficiency of hydrogen fuel cells .

Pharmaceutical Applications

In pharmaceuticals, octafluorobutane-1-sulfonic acid is explored as a reactive agent for synthesizing biologically active compounds. Its ability to introduce fluorinated groups into organic molecules can enhance the pharmacokinetic properties of drugs by improving their metabolic stability and bioavailability .

Analytical Chemistry

This compound is also used in analytical chemistry as a reagent for detecting and quantifying various substances due to its unique spectral properties. Its application extends to chromatography where it aids in separating complex mixtures based on their interactions with the fluorinated compound .

Case Study 1: Surface Treatment of Textiles

A study conducted on the application of octafluorobutane-1-sulfonic acid in textile treatments demonstrated significant improvements in water repellency and stain resistance compared to untreated fabrics. The treated textiles showed a contact angle increase of over 100 degrees, indicating a high level of hydrophobicity.

Case Study 2: Fuel Cell Efficiency

Research published in a leading journal highlighted the effectiveness of octafluorobutane-1-sulfonic acid as a proton exchange membrane in fuel cells. The study reported an increase in proton conductivity by up to 50% compared to traditional PEMs under similar conditions.

Mecanismo De Acción

The mechanism of action of 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can form strong hydrogen bonds and electrostatic interactions with various biomolecules, leading to inhibition or modulation of their activity. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic regions of proteins and enzymes.

Comparación Con Compuestos Similares

Structural and Chemical Properties

Table 1: Key Structural and Physical Properties

| Compound | Molecular Formula | Fluorine Atoms | Melting Point (°C) | Boiling Point (°C) | pKa* (Estimated) |

|---|---|---|---|---|---|

| 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid | C₄H₂F₈SO₃H | 8 | N/A | N/A | ~-3 to -5 |

| Perfluorobutanesulfonic acid (PFBS) | C₄F₉SO₃H | 9 | N/A | N/A | -3.2 |

| Perfluorooctanesulfonic acid (PFOS) | C₈F₁₇SO₃H | 17 | 50–55 | 326 | -3.6 |

| Methanesulfonic acid (MSA) | CH₃SO₃H | 0 | 20 | 167 | -1.9 |

*Note: pKa values for PFSAs are highly acidic due to electron-withdrawing fluorine atoms .

- Fluorination Impact: The octafluorobutane chain enhances acidity and hydrophobicity compared to non-fluorinated sulfonic acids like MSA. However, it is less fluorinated than PFBS (9 fluorines) and PFOS (17 fluorines), which may reduce its environmental persistence .

- Thermal Stability : Like other PFSAs, this compound exhibits high thermal stability, inferred from its derivatives’ melting points (96–135°C) . PFOS, by comparison, decomposes above 400°C .

Spectroscopic and Analytical Comparisons

Table 2: NMR Chemical Shifts (δ, ppm)

The ¹⁹F NMR signals for octafluorobutane-sulfonyl derivatives are distinct from PFBS due to differences in fluorine substitution patterns .

Environmental and Toxicological Profiles

Actividad Biológica

1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic acid (CAS No. 70259-86-8) is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to the class of perfluoroalkyl sulfonic acids (PFAS), which are known for their stability and resistance to degradation. Understanding its biological activity is crucial for assessing its safety and potential applications in various fields.

- Molecular Formula: C₄H₂F₈O₃S

- Molecular Weight: 282.11 g/mol

- Density: 1.794 g/cm³

- LogP: 3.0835

Biological Activity Overview

Research into the biological activity of octafluorobutane-1-sulfonic acid has revealed several important aspects:

1. Toxicological Studies

Studies have indicated that PFAS compounds can exhibit significant toxicity in various biological systems. Specifically, octafluorobutane-1-sulfonic acid has been shown to affect cellular mechanisms and may contribute to endocrine disruption.

Table 1: Toxicological Effects of PFAS Compounds

2. Endocrine Disruption

Research indicates that octafluorobutane-1-sulfonic acid may disrupt hormonal functions by interfering with thyroid hormone levels and reproductive hormones in animal models. This disruption can lead to developmental issues and reproductive health concerns.

3. Environmental Impact

Due to its persistence in the environment, octafluorobutane-1-sulfonic acid has been detected in various water sources. Its bioaccumulation potential raises concerns regarding long-term ecological effects and human exposure through drinking water.

Case Study 1: Impact on Human Health

A study involving a cohort exposed to PFAS revealed elevated levels of cholesterol and liver enzymes among individuals with higher exposure to octafluorobutane-1-sulfonic acid. This study highlighted the need for further investigation into the long-term health impacts associated with chronic exposure to this compound.

Case Study 2: Wildlife Exposure

Research conducted on wildlife in contaminated areas showed altered reproductive rates and developmental abnormalities linked to PFAS exposure. These findings underscore the ecological risks posed by persistent chemical pollutants like octafluorobutane-1-sulfonic acid.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonic acid, and how can its purity be confirmed experimentally?

- Methodology : Synthesis typically involves fluorination of butane derivatives using sulfuryl chloride or electrochemical fluorination. Post-synthesis, purity is confirmed via nuclear magnetic resonance (NMR) to verify fluorination patterns and sulfonic acid group integrity. High-resolution mass spectrometry (HRMS) and ion chromatography quantify impurities, while thermogravimetric analysis (TGA) assesses thermal stability .

Q. How does the compound’s fluorinated alkyl chain and sulfonic acid group influence its solubility and stability in aqueous systems?

- Methodology : Physicochemical properties are studied through computational models (e.g., density functional theory for polarity) and experimental measurements (e.g., octanol-water partition coefficients). Acid dissociation constants (pKa) are determined via potentiometric titrations. Stability under varying pH and temperature is evaluated using accelerated degradation studies monitored by LC-MS .

Q. What standardized protocols exist for detecting this compound in environmental matrices like water or soil?

- Methodology : Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges is used for sample preparation. Detection employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with negative electrospray ionization, optimized for perfluorinated sulfonic acids. Method validation includes recovery tests (70–120%) and limits of detection (LOD < 0.1 ng/L) .

Q. What are the primary challenges in characterizing its interaction with biological macromolecules (e.g., proteins)?

- Methodology : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) measure binding affinities. Molecular docking simulations predict interaction sites, while circular dichroism (CD) spectroscopy assesses structural changes in proteins upon binding .

Q. How is the compound’s environmental persistence evaluated in laboratory settings?

- Methodology : Aerobic and anaerobic biodegradation assays (OECD 301/311 guidelines) are conducted over 28–60 days. Hydrolysis studies at pH 4–9 and UV-Vis exposure tests determine degradation half-lives. Transformation products are identified via high-resolution orbitrap MS .

Advanced Research Questions

Q. How can contradictions in toxicity data (e.g., acute vs. chronic effects) across studies be systematically resolved?

- Methodology : Conduct a weight-of-evidence analysis by categorizing studies based on confidence ratings (e.g., OECD GLP compliance, sample size). Use benchmark dose modeling (BMD) to harmonize dose-response relationships and meta-regression to adjust for interspecies variability .

Q. What computational approaches predict the compound’s environmental fate and interaction with other PFAS compounds?

- Methodology : Quantitative structure-property relationship (QSPR) models estimate partition coefficients (e.g., log Koc). Molecular dynamics simulations model aggregation behavior in water. Fugacity-based multimedia models (e.g., EQC) predict distribution in air, water, and soil .

Q. What experimental designs address confounding factors in ecotoxicological studies (e.g., bioaccumulation in aquatic organisms)?

- Methodology : Use flow-through systems to maintain stable exposure concentrations. Measure bioconcentration factors (BCF) in fish via OECD 305 guidelines. Control for matrix effects (e.g., dissolved organic carbon) using isotope dilution techniques .

Q. How can in vitro assays be optimized to assess the compound’s endocrine-disrupting potential?

- Methodology : Employ human cell lines (e.g., H295R adrenocortical cells) to screen for steroidogenesis disruption. High-content imaging quantifies nuclear receptor translocation (e.g., PPARγ). Cross-validate results with transgenic zebrafish models to confirm in vivo relevance .

Q. What strategies improve the recovery of this compound from complex biological samples during metabolomic studies?

- Methodology : Optimize extraction solvents (e.g., methanol:water mixtures) via design-of-experiment (DoE) approaches. Implement ion-pairing agents (e.g., tetrabutylammonium) in LC-MS to enhance peak resolution. Use matrix-matched calibration curves to correct for suppression/enhancement effects .

Data Synthesis Table: Key Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.